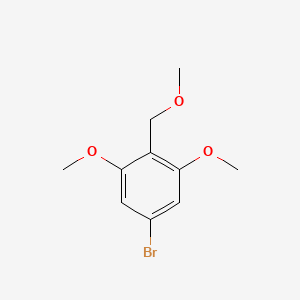
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 1,3-dimethoxybenzene, featuring additional methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of methoxymethyl groups. One common method includes:
Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-1,3-dimethoxybenzene.
Methoxymethylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-azido-1,3-dimethoxy-2-(methoxymethyl)benzene.
Oxidation: Products include 5-bromo-1,3-dimethoxy-2-(formyl)methylbenzene.
Reduction: The major product is 1,3-dimethoxy-2-(methoxymethyl)benzene.
Scientific Research Applications
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Features different substitution patterns, affecting its reactivity and applications.
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks additional methoxy groups, influencing its chemical properties .
Uniqueness
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is unique due to its combination of bromine, methoxy, and methoxymethyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1,3-dimethoxy-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
IFSXVNSCIZAIRT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















